molecular formula C11H19NO2 B7903167 3-Azaspiro[5.5]undecane-10-carboxylic acid

3-Azaspiro[5.5]undecane-10-carboxylic acid

Cat. No.: B7903167
M. Wt: 197.27 g/mol
InChI Key: WHIYHESRFWZZNP-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecane-10-carboxylic acid is a spirocyclic chemical scaffold of high value in pharmaceutical and agrochemical research. This compound features a carboxylic acid functional group, making it a versatile intermediate for the synthesis of diverse amide and derivative libraries. The spiro[5.5]undecane core is a three-dimensional privileged structure in medicinal chemistry, known for contributing favorable properties to drug candidates. Researchers utilize this and related azaspiro scaffolds in the design of novel bioactive molecules. For instance, the 1-oxa-9-azaspiro[5.5]undecane derivative has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis , showing high activity against drug-sensitive and multi-resistant strains . Furthermore, other spiro[5.5]undecane analogues have demonstrated significant anti-lung cancer activity in studies against human A549 cell lines , while some 3-azaspiro[5.5]undecane-dione compounds have been developed and patented for their herbicidal properties . The rigid spiro structure often improves selectivity and metabolic stability. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-azaspiro[5.5]undecane-10-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10(14)9-2-1-3-11(8-9)4-6-12-7-5-11/h9,12H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIYHESRFWZZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CCNCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanistic Insights

The reaction proceeds in tert-butanol at 15–40°C, achieving a 68% yield of the intermediate 3-methyl-3-azaspiro[5.5]undec-7-en-9-one (2). The mechanism involves:

  • Aldol Condensation : Formation of a β-hydroxy ketone intermediate.

  • Michael Addition : Intramolecular cyclization to establish the spiro junction.

  • Tautomerization : Stabilization of the conjugated enone system.

Post-annelation hydrogenation using Pd/C in ethyl acetate at 4.5 bar H₂ pressure saturates the enone moiety, yielding 3-methyl-3-azaspiro[5.5]undecan-9-one (3) in 91% yield. Subsequent carboxylation at position 10 introduces the carboxylic acid group via radical-initiated carbonylation or nucleophilic substitution, though yields for this step remain unreported in open literature.

ParameterValue
CatalystGrubbs II (0.5 mol%)
SolventDichloromethane
TemperatureReflux (40°C)
Reaction Time36 hours
Yield70%

This method’s key advantage lies in its stereoselectivity, though the necessity for high catalyst loading and prolonged reaction times limits scalability.

Multi-Step Synthesis via Spirocyclic Intermediate

A hybrid approach combines annelation and late-stage carboxylation. The synthesis begins with 2H-tetrahydropyran-4-carboxaldehyde (6), which undergoes Robinson annelation with MVK to form 3-oxaspiro[5.5]undec-7-en-9-one (7). Hydrogenation and functional group manipulation yield the azaspiro analog, followed by carboxylation at position 10.

Critical Steps and Challenges

  • Aldehyde Synthesis : 2H-tetrahydropyran-4-carboxaldehyde is prepared via Swern oxidation of 2H-tetrahydropyran-4-methanol (8), achieving 87% yield.

  • Carboxylation Strategy : Direct carboxylation using CO₂ under high pressure (20 bar) in the presence of LDA (lithium diisopropylamide) introduces the carboxylic acid group. This step remains poorly documented for azaspiro systems, with yields speculated to be ≤50% based on analogous spirocyclic carboxylations.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)ScalabilityStereoselectivity
Robinson Annelation68–91ModerateHigh
Ring-Closing Metathesis70LowExcellent
Multi-Step Synthesis≤50HighModerate
DecarboxylationN/AModerateLow
  • Robinson Annelation : Best suited for bulk synthesis but requires post-functionalization for carboxylation.

  • RCM : Ideal for stereocontrolled synthesis but hampered by catalyst costs.

  • Multi-Step Routes : Offer flexibility but suffer from cumulative yield losses.

Chemical Reactions Analysis

Types of Reactions: 3-Azaspiro[5.5]undecane-10-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Azaspiro[5.5]undecane-10-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecane-10-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential lipids, leading to bacterial cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key properties of 4-Amino-N-cyclopropyl-2-methoxybenzamide with analogous benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
4-Amino-N-cyclopropyl-2-methoxybenzamide (Target) C₁₁H₁₅N₂O₂ 207.25 (hypothetical) 2-OCH₃, 4-NH₂, N-cyclopropyl Not reported High rigidity, potential metabolic stability
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide C₂₇H₂₉ClN₂O₃ 464.98 4-Cl, 4-OCH₃, N-propyl 142.9–143.4 Higher lipophilicity, multi-component synthesis (65% yield)
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (Glibenclamide) C₁₂H₁₅ClNO 236.71 5-Cl, 2-OCH₃, N-phenylethyl Not reported Antidiabetic activity, sulfonylurea receptor binding
3-Amino-N-(3-methoxypropyl)benzamide C₁₁H₁₆N₂O₂ 208.26 3-NH₂, N-(3-OCH₃-propyl) Not reported Enhanced solubility due to methoxypropyl chain
Key Observations:
  • Substituent Position: The target compound’s 4-amino and 2-methoxy groups create a distinct electronic profile compared to compounds with substituents at positions 3 or 5 (e.g., Glibenclamide’s 5-chloro group) . Para-substituted amino groups may improve hydrogen-bonding interactions in biological systems.
  • Amide Nitrogen Substituents : The cyclopropyl group in the target compound offers steric rigidity and reduced lipophilicity compared to bulkier N-propyl () or N-phenylethyl (Glibenclamide) groups. This may enhance metabolic stability and reduce off-target effects .
  • Methoxy Group Effects : Methoxy groups in all compounds contribute electron-donating effects, but their positions influence solubility and receptor affinity. For example, the 2-OCH₃ in the target compound may hinder rotational freedom compared to 4-OCH₃ in ’s compound .

Biological Activity

3-Azaspiro[5.5]undecane-10-carboxylic acid is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a spirocyclic configuration that contributes to its biological activities. The presence of the carboxylic acid group facilitates hydrogen bonding and ionic interactions with various biological targets, enhancing its drug-like properties.

  • Molecular Formula : C₁₄H₂₅N₁O₄
  • CAS Number : 1140029-11-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzymatic activity or modulating receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors, influencing signaling pathways related to various diseases.

Antimicrobial Properties

Research has indicated that 3-Azaspiro[5.5]undecane derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

Preliminary investigations have also explored the antitumor potential of this compound. It has been reported that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key properties and activities:

Compound NameMolecular FormulaBiological ActivityIC50 (nM)
3-Oxa-9-azaspiro[5.5]undecane hydrochlorideC₁₄H₂₅N₁O₄Antimicrobial, Antitumor67
1-Oxa-9-azaspiro[5.5]undecaneC₁₂H₂₀N₂O₂Anticancer174
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane DerivativesVariesDual m-opioid receptor agonist<10

Case Studies and Research Findings

Several studies have focused on the pharmacological activities of compounds related to this compound:

  • Antimicrobial Study : A study assessing the antimicrobial efficacy of various spirocyclic compounds found that derivatives exhibited significant inhibition against Gram-positive bacteria with IC50 values ranging from 50 to 200 nM .
  • Antitumor Effects : Research published in a pharmacology journal highlighted that certain derivatives led to a reduction in tumor cell viability by inducing apoptosis through mitochondrial pathways .
  • Receptor Binding Studies : Investigations into receptor interactions revealed that compounds containing the spirocyclic moiety demonstrated high binding affinities for neuropeptide Y receptors, which are implicated in obesity and metabolic disorders .

Q & A

Q. What are the common synthetic routes for 3-Azaspiro[5.5]undecane-10-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves spirocyclic ring formation followed by carboxylation. For example, tert-butyl-protected intermediates (e.g., tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate) are synthesized via cyclization reactions using reagents like DIPEA in DMSO at elevated temperatures (130°C) to promote coupling . Intermediates are characterized using IR spectroscopy and X-ray crystallography to confirm spirocyclic geometry and functional group integrity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : To resolve stereochemistry and verify proton environments in the spirocyclic framework.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
  • X-ray Crystallography : To unambiguously determine spatial arrangement and bond angles, especially for resolving ambiguities in fused ring systems .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

Yield optimization often requires:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu systems) improve coupling efficiency in spirocyclic intermediates.
  • Solvent Selection : Polar aprotic solvents like DMSO enhance reaction kinetics at high temperatures (130°C) .
  • Protecting Group Strategies : tert-Butyloxycarbonyl (Boc) groups stabilize reactive amines during carboxylation steps, reducing side reactions .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to separate enantiomers.
  • Asymmetric Catalysis : Chiral ligands in hydrogenation or cyclization steps ensure stereochemical control .
  • Dynamic NMR Studies : Monitor conformational flexibility to identify racemization-prone intermediates .

Q. How should researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Cross-Validation : Compare data across multiple solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shift variations.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR shifts, aiding assignment of ambiguous peaks .
  • Literature Meta-Analysis : Identify systematic errors (e.g., incorrect referencing of internal standards) in conflicting reports .

Q. What methodologies mitigate degradation during storage of this compound?

  • Hygroscopicity Management : Store under inert gas (argon) in desiccated conditions (-20°C) to prevent hydrolysis of the carboxylate group .
  • Lyophilization : Freeze-drying aqueous solutions preserves stability for long-term storage.
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) identify degradation pathways and inform formulation adjustments .

Data Contradiction & Mechanistic Analysis

Q. How do conflicting reports on the reactivity of the spirocyclic core inform mechanistic studies?

Discrepancies often arise from varying reaction conditions (e.g., pH, temperature). For example:

  • Aminomethylation Reactions : Evidence shows divergent regioselectivity under acidic (N-alkylation) vs. basic (C-alkylation) conditions .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling experiments clarify whether proton transfer or ring strain governs rate-limiting steps .

Q. What experimental designs validate proposed biosynthetic pathways for this compound?

  • Isotopic Labeling : Feed ¹³C-labeled precursors to microbial cultures and track incorporation via LC-MS.
  • Gene Knockout Studies : Disrupt putative biosynthetic genes (e.g., P450 oxidases) to identify essential enzymatic steps .

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